tert-butyl 1H-indol-4-yl carbonate
Overview
Description
Tert-butyl 1H-indol-4-yl carbonate, or tBIC, is a synthetic compound that has a variety of applications in the scientific research field. It is an organic compound that belongs to the group of heterocyclic compounds. It is a white solid with a melting point of 86 °C and a boiling point of 107 °C. tBIC has a low solubility in water and is insoluble in most organic solvents. It is a relatively new compound and has only been in use for a few years.
Scientific Research Applications
Pharmaceutical Synthesis
tert-butyl 1H-indol-4-yl carbonate: is a synthetic intermediate that is valuable in the synthesis of pharmaceutical compounds. Its role as an intermediate means it can be used to create a variety of biologically active molecules for therapeutic purposes .
Cancer Treatment Research
Indole derivatives, including those synthesized from tert-butyl 1H-indol-4-yl carbonate , have been studied for their potential in treating cancer cells. These compounds can be designed to target specific pathways involved in cancer progression .
Antimicrobial Agents
Research into indole derivatives also extends to their use as antimicrobial agents. The structural versatility of indoles allows for the development of compounds that can combat various types of microbial infections .
Treatment of Disorders
The broad biological activity of indole derivatives makes them candidates for treating a range of disorders in the human body, from neurological conditions to metabolic diseases .
Synthesis of Natural Products
tert-butyl 1H-indol-4-yl carbonate: can serve as a precursor in the synthesis of natural products, such as Indiacen A and Indiacen B, which have biological activities and potential therapeutic applications .
Organic Chemistry Research
The compound is used in organic chemistry research to develop new synthetic methodologies and reactions, contributing to the advancement of chemical synthesis techniques .
Mechanism of Action
Target of Action
Tert-butyl 1H-indol-4-yl carbonate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds. They have been used in the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cell biology . The specific interactions and resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by tert-butyl 1H-indol-4-yl carbonate would depend on its specific targets and their roles in cellular processes.
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of tert-butyl 1H-indol-4-yl carbonate’s action would depend on its specific targets and the changes resulting from its interaction with these targets. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
tert-butyl 1H-indol-4-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)16-11-6-4-5-10-9(11)7-8-14-10/h4-8,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSODYSTAWACLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677965 | |
Record name | tert-Butyl 1H-indol-4-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 1H-indol-4-yl carbonate | |
CAS RN |
1093759-65-9 | |
Record name | 1,1-Dimethylethyl 1H-indol-4-yl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1H-indol-4-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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